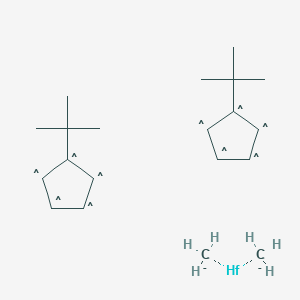
Samarium(III) 2,4-pentanedionate hydrate; 99.9% (REO)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(III) 2,4-pentanedionate hydrate, also known as samarium acetylacetonate hydrate, is a chemical compound with the molecular formula C15H21O6Sm . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of Samarium(III) 2,4-pentanedionate hydrate is 468.726 g/mol . The InChI Key is FULVMVWDCYMZRZ-KJVLTGTBSA-N . The SMILES representation is [Sm+3].CC(=O)[CH-]C©=O.CC(=O)[CH-]C©=O.CC(=O)[CH-]C©=O .Physical And Chemical Properties Analysis
Samarium(III) 2,4-pentanedionate hydrate is a solid substance . . The compound is stable under normal conditions .Scientific Research Applications
Advanced Research
Lastly, it’s used in advanced scientific research as a precursor for synthesizing other Samarium-based compounds. Researchers explore its potential in various fields, including materials science, chemistry, and physics.
Each application leverages the unique chemical and physical properties of Samarium(III) 2,4-pentanedionate hydrate, demonstrating its versatility and importance in scientific research. . It’s also noted that this compound is primarily for research use .
Safety and Hazards
Samarium compounds, including Samarium(III) 2,4-pentanedionate hydrate, have been reported to be poisons by intravenous and subcutaneous routes . In general, the toxicity of rare earth compounds is considered to be moderate to low by ingestion . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
Samarium(III) 2,4-pentanedionate hydrate, also known as (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate, is a complex compound that is primarily used in research and laboratory settings
Mode of Action
It is known that samarium compounds in general can interact with various biological molecules and structures due to their unique chemical properties .
Result of Action
It is known that samarium compounds can be toxic when administered via intravenous and subcutaneous routes . The toxicity of rare earth compounds, including samarium compounds, is generally considered to be moderate to low when ingested .
Action Environment
The action, efficacy, and stability of Samarium(III) 2,4-pentanedionate hydrate can be influenced by various environmental factors. Spillage of the compound is unlikely to penetrate soil .
properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;samarium;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULVMVWDCYMZRZ-KJVLTGTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)
![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)



![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)
![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)



